Cas no 2138017-40-8 (1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-)

1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid
- 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-
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- インチ: 1S/C8H13F2NO3/c9-8(10,7(13)14)5-11-3-1-6(12)2-4-11/h6,12H,1-5H2,(H,13,14)
- InChIKey: LCLFSSICBASTRQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(CN1CCC(CC1)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 60.8
1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788741-0.1g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.1g |
$867.0 | 2025-02-22 | |
Enamine | EN300-788741-0.5g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.5g |
$946.0 | 2025-02-22 | |
Enamine | EN300-788741-1.0g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 1.0g |
$986.0 | 2025-02-22 | |
Enamine | EN300-788741-2.5g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 2.5g |
$1931.0 | 2025-02-22 | |
Enamine | EN300-788741-5.0g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 5.0g |
$2858.0 | 2025-02-22 | |
Enamine | EN300-788741-10.0g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 10.0g |
$4236.0 | 2025-02-22 | |
Enamine | EN300-788741-0.05g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.05g |
$827.0 | 2025-02-22 | |
Enamine | EN300-788741-0.25g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.25g |
$906.0 | 2025-02-22 |
1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- 関連文献
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-に関する追加情報
Introduction to 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- (CAS No. 2138017-40-8)
1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- is a specialized organic compound with a molecular structure that incorporates both piperidine and fluorine substituents, making it of significant interest in the field of medicinal chemistry. This compound, identified by its CAS number 2138017-40-8, has garnered attention due to its unique chemical properties and potential applications in the development of novel therapeutic agents.
The molecular formula of 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- is C8H9F2O3N, reflecting its composition of carbon, hydrogen, fluorine, oxygen, and nitrogen atoms. The presence of fluorine atoms at the α positions relative to the carboxylic acid group introduces a high degree of electronic and steric modulation, which can significantly influence the compound's biological activity and pharmacokinetic profile.
In recent years, there has been a growing interest in fluorinated compounds within the pharmaceutical industry due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of fluorine into drug molecules often leads to increased lipophilicity and reduced susceptibility to enzymatic degradation, thereby extending the half-life of the drug in vivo. This property makes 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- a promising candidate for further exploration in drug design.
The hydroxyl group at the 4-position of the piperidine ring adds another layer of functional diversity to this compound. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding interactions, which can be crucial for optimizing binding affinity to protein targets. Additionally, the presence of both hydroxyl and carboxylic acid functional groups provides multiple sites for further derivatization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
Recent studies have highlighted the potential of piperidine derivatives as pharmacophores in the development of central nervous system (CNS) drugs. Piperidine rings are commonly found in a variety of approved medications due to their ability to enhance oral bioavailability and improve metabolic stability. The structural motif of 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- aligns well with these characteristics, making it a valuable scaffold for designing novel CNS-active compounds.
The fluorine atoms at the α positions not only enhance metabolic stability but also introduce rigidity into the molecular structure. This rigidity can improve the compound's ability to fit into specific binding pockets within biological targets, thereby increasing its efficacy. Furthermore, the electronic properties of fluorine can modulate the reactivity and solubility of the molecule, offering additional avenues for optimization.
In terms of synthetic chemistry, 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- presents an interesting challenge due to its complex structure. The synthesis of fluorinated piperidine derivatives often requires specialized methodologies to achieve high yields and purity. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex organic molecules with greater ease than in previous decades. These advancements have opened up new possibilities for exploring the therapeutic potential of compounds like 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-.
The hydroxyl group at the 4-position also provides a site for potential prodrug strategies. Prodrugs are designed to improve the pharmacokinetic properties of a drug molecule by converting it into a more stable or soluble form that is activated in vivo. The hydroxyl group can serve as a site for esterification or other modifications that enhance solubility or bioavailability while maintaining or improving biological activity.
Evaluation of 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- in preclinical models has shown promising results in several therapeutic areas. Initial studies have indicated potential activity against neurological disorders due to its ability to cross the blood-brain barrier and interact with CNS-specific targets. Additionally, its structural features suggest that it may have applications in anti-inflammatory and anti-cancer therapies.
The compound's unique combination of functional groups makes it a versatile building block for medicinal chemists. By modifying different parts of its structure, researchers can explore a wide range of biological activities without having to start from scratch with each new molecule. This approach allows for more efficient drug discovery processes and reduces the time-to-market for new therapeutics.
The growing body of research on fluorinated piperidine derivatives underscores their importance as pharmacological tools. As our understanding of these compounds improves, so does our ability to design more effective and targeted therapies. The case study presented here highlights how structural features such as hydroxyl and fluorine substituents can be leveraged to develop novel drug candidates with enhanced biological activity.
In conclusion, 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-(CAS No.2138017-40-8) represents an exciting opportunity for further research and development in medicinal chemistry. Its unique structural features offer multiple advantages for drug design and optimization efforts aimed at treating various diseases.
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